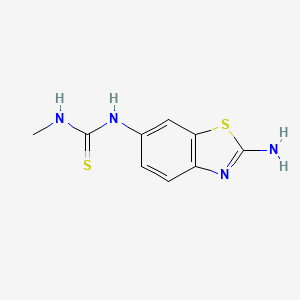

![molecular formula C11H12FN5OS B5201555 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally similar to your compound, has been reported. Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often depend on the nucleophilicity of the amines used. For example, the reaction with aliphatic amines (primary and secondary) involves a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific derivative. Some of these compounds have been found to have good thermal stability .Applications De Recherche Scientifique

Anticancer Research

The 1,2,4-triazole moiety is a common feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The presence of the amino group and the thioether linkage in the compound may offer unique interactions with biological targets, potentially leading to the development of new chemotherapeutic agents.

Antimicrobial Agents

Compounds containing the 1,2,4-triazole ring have demonstrated significant antimicrobial properties . The specific structure of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could be explored for its efficacy against a range of microbial pathogens, contributing to the discovery of new antibiotics or antifungal medications.

Enzyme Inhibition

The triazole ring can act as a pharmacophore, interacting with enzymes through hydrogen bonding and dipole interactions . Research into the enzyme inhibitory properties of this compound could lead to insights into novel mechanisms of action and the development of targeted therapies for various diseases.

Agricultural Chemistry

Triazole derivatives are known to possess agrochemical properties, such as plant growth regulation and fungicidal activity . The compound could be investigated for its potential use in enhancing crop yields and protecting plants from fungal infections.

Organic Catalysts

Due to their ability to form stable heterocyclic structures, triazole compounds can serve as catalysts in organic synthesis . Exploring the catalytic capabilities of 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide could lead to more efficient synthesis methods for complex organic molecules.

Pharmacokinetics and Toxicology

The triazole ring’s capacity to form hydrogen bonds can influence the pharmacokinetic and toxicological profiles of pharmaceuticals . Studying this compound could provide valuable data on how to optimize drug delivery and reduce toxicity.

Bioconjugation and Chemical Biology

Triazole derivatives can be used in bioconjugation to attach various functional groups to biomolecules . This compound’s reactivity could be harnessed for labeling proteins or nucleic acids, aiding in the study of biological processes and the development of diagnostic tools.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole, are known to inhibit enzymes like catalase .

Mode of Action

Based on the structure, it can be inferred that it might interact with its target through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds like 3-amino-1,2,4-triazole are known to affect the hydrogen peroxide detoxification pathway by inhibiting catalase, leading to an increase in the activity of glutathione peroxidase (gpx) and glutathione reductase .

Pharmacokinetics

The compound is a white crystalline solid with high solubility in water , which could potentially enhance its bioavailability.

Result of Action

The inhibition of catalase by similar compounds can lead to an increase in the levels of hydrogen peroxide in cells, which can have various downstream effects, including oxidative stress .

Safety and Hazards

Propriétés

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5OS/c12-8-3-1-7(2-4-8)5-14-9(18)6-19-11-15-10(13)16-17-11/h1-4H,5-6H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVSLANOLBPPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NNC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-nitro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzamide](/img/structure/B5201473.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)

![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)

![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)

![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)

![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2,6-di-tert-butyl-4-[(1-ethyl-1H-benzimidazol-2-yl)(hydroxy)methyl]phenol](/img/structure/B5201546.png)

![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)